4-Amino-3-hydroxybutanoic acid

Catalog No.
S567252
CAS No.
924-49-2
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-hydroxybutanoic acid

CAS Number

924-49-2

Product Name

4-Amino-3-hydroxybutanoic acid

IUPAC Name

4-amino-3-hydroxybutanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)

InChI Key

YQGDEPYYFWUPGO-UHFFFAOYSA-N

SMILES

C(C(CN)O)C(=O)O

Synonyms

4-amino-3-hydroxybutyric acid, 4-amino-3-hydroxybutyric acid, (+-)-isomer, 4-amino-3-hydroxybutyric acid, (R)-isomer, 4-amino-3-hydroxybutyric acid, (S)-isomer, 4-amino-3-hydroxybutyric acid, (Z)-2-butenedioate salt (1:1), (+-)-isomer, 4-amino-3-hydroxybutyric acid, (Z)-2-butenedioate salt (2:1), (+-)-isomer, 4-amino-3-hydroxybutyric acid, hydrobromide, magnesium salt, 4-amino-3-hydroxybutyric acid, hydrochloride, 4-amino-3-hydroxybutyric acid, ion (1-), (+-)-isomer, 4-amino-3-hydroxybutyric acid, monosodium salt, GABOB, gamma-amino-beta-hydroxybutyric acid

Canonical SMILES

C(C(CN)O)C(=O)O

Chemical Properties and Classification:

4-Amino-3-hydroxybutyric acid (4-AHB), also known as gamma-amino-beta-hydroxybutyric acid (GABOB), is a non-proteinogenic amino acid. It shares structural similarities with both the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the short-chain fatty acid butyric acid []. 4-AHB exists as two stereoisomers: (S)-(+)-4-AHB and (R)-(-)-4-AHB [].

Potential Applications:

While the exact biological functions of 4-AHB remain unclear, research suggests potential applications in various areas:

  • Neurological disorders: Studies have investigated the potential of 4-AHB in treating neurological disorders like epilepsy and Parkinson's disease. However, the results have been inconclusive, and further research is needed to establish its efficacy and safety [, ].
  • Cognitive function: Some studies suggest that 4-AHB might improve cognitive function in healthy individuals, but the evidence is limited and requires further investigation [].
  • Metabolic regulation: Research suggests that 4-AHB might play a role in regulating metabolism, potentially impacting energy expenditure and body weight. However, more research is necessary to understand its mechanisms and potential therapeutic implications.

Important Points:

  • It is crucial to note that most research on 4-AHB is preliminary and has been conducted in preclinical studies.
  • -AHB is not currently approved for any medical use and should not be taken without proper medical guidance and supervision.
  • Further research is necessary to determine the safety and efficacy of 4-AHB for various potential applications.

4-Amino-3-hydroxybutanoic acid, also known as gamma-aminobutyric acid (GABA) derivative, is a naturally occurring amino acid that plays a significant role in various biological processes. It is classified as a gamma-amino acid and a 3-hydroxy monocarboxylic acid, with the chemical formula C₄H₉NO₃. This compound is structurally related to butyric acid and exhibits properties that are essential for neurotransmission and metabolic pathways in living organisms .

GABOB acts as a modulator of GABA receptors. Studies have shown that it can bind to both GABAA and GABAB receptors, the two main types of GABA receptors in the nervous system []. It may also inhibit the uptake of GABA by neurons, potentially leading to increased levels of GABA in the synaptic cleft and enhanced GABAergic signaling []. The specific effects of GABOB on neuronal activity and behavior are still under investigation [].

Due to its functional groups. Notably, it can undergo:

  • Aminolysis: This reaction involves the nucleophilic attack of the amino group on an electrophile, often catalyzed by enzymes such as lipases .
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form other compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

These reactions are crucial for synthesizing derivatives and understanding its reactivity in biological systems.

4-Amino-3-hydroxybutanoic acid exhibits significant biological activity, particularly as a neurotransmitter. It acts as a full agonist at human recombinant ρ1 GABAC receptors, influencing inhibitory neurotransmission in the central nervous system . Its modulation of these receptors suggests potential therapeutic applications in treating neurological disorders such as anxiety and epilepsy.

The applications of 4-amino-3-hydroxybutanoic acid span various fields:

  • Pharmaceuticals: It is investigated for potential use in treating conditions such as anxiety, epilepsy, and other neurological disorders due to its role as a neurotransmitter.
  • Nutraceuticals: Its supplementation may enhance cognitive function and provide neuroprotective effects.
  • Research: Used extensively in studies related to neurotransmission and receptor interactions.

Interaction studies have shown that 4-amino-3-hydroxybutanoic acid interacts specifically with GABA receptors, influencing their activity. The R- and S-enantiomers have been studied for their agonistic properties at these receptors, providing insights into their pharmacological profiles . Such studies are crucial for developing targeted therapies that modulate neurotransmission effectively.

Several compounds share structural or functional similarities with 4-amino-3-hydroxybutanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological RoleUnique Features
Gamma-Aminobutyric Acid (GABA)Amino AcidInhibitory neurotransmitterPrimary inhibitory neurotransmitter in the brain
Beta-AlanineAmino AcidPrecursor for carnosineEnhances athletic performance
L-TheanineAmino AcidRelaxation without drowsinessPromotes relaxation through GABA modulation
2-Aminobutyric AcidAmino AcidNeurotransmitter precursorLess studied compared to GABA derivatives

4-Amino-3-hydroxybutanoic acid stands out due to its specific interactions with GABAC receptors, which may offer unique therapeutic benefits compared to other amino acids that primarily interact with GABAA or GABAB receptors.

XLogP3

-4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

119.058243149 g/mol

Monoisotopic Mass

119.058243149 g/mol

Heavy Atom Count

8

UNII

1ZHM019FLD

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

924-49-2
352-21-6

Wikipedia

Gamma-Amino-beta-hydroxybutyric_acid

General Manufacturing Information

Butanoic acid, 4-amino-3-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15
AIFA: Gamibetal (Gamma-amino-beta-hydroxybutyric Acid) Oral Tablet

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